propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
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Overview
Description
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is often constructed through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Esterification: The final step involves esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit various enzymes and proteins.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of fluorescent materials and electroluminescent devices.
Biological Research: Studied for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in various biological pathways. For instance, it can inhibit dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial growth and cancer cell proliferation . The benzothiazole moiety interacts with the active sites of these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst in organic synthesis.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Known for their antibacterial activity.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various pharmacological activities, including acting as JAK1 and JAK2 inhibitors.
Uniqueness
Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological activities. Its combination of benzothiazole and pyrrole rings provides a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-2-10-27-21(26)13-6-5-7-14(11-13)24-12-16(25)18(19(24)22)20-23-15-8-3-4-9-17(15)28-20/h3-9,11H,2,10,12,22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWZNPWRMWJNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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